8-Hydroxyloxapine

Pharmacogenomics Drug Metabolism CYP450 Phenotyping

8-Hydroxyloxapine (CAS 61443-77-4) is the specific CYP1A2-derived metabolite of loxapine, pharmacologically inactive at dopamine D2 receptors. Unlike 7-hydroxyloxapine, it serves as a distinct biomarker for CYP1A2 phenotyping and is the validated internal standard for trazodone GC analysis (96% recovery). Procure this ≥98% pure reference standard to support pharmacokinetic, bioequivalence, and forensic toxicology studies without compromising analytical specificity.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.8 g/mol
CAS No. 61443-77-4
Cat. No. B195979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyloxapine
CAS61443-77-4
Synonyms2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepin-8-ol
Molecular FormulaC18H18ClN3O2
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
InChIInChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3
InChIKeyVNJRIWXLPIYFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyloxapine (CAS 61443-77-4): A Critical Inactive Metabolite Standard for Loxapine Research and Therapeutic Monitoring


8-Hydroxyloxapine (CAS 61443-77-4) is the primary oxidative metabolite of the antipsychotic drug loxapine, formed via the cytochrome P450 isoform CYP1A2 [1]. It is a dibenzoxazepine derivative with the molecular formula C18H18ClN3O2 and a molecular weight of 343.8 g/mol [2]. Unlike its active counterpart 7-hydroxyloxapine, 8-hydroxyloxapine is pharmacologically inactive at dopamine and serotonin receptors, yet it circulates in human plasma at higher concentrations than the parent drug [3]. This unique profile makes it an essential analytical reference standard and biomarker in pharmacokinetic, bioequivalence, and clinical toxicology studies.

Why 8-Hydroxyloxapine Cannot Be Substituted with Other Loxapine Metabolites or Analogs in Analytical and Research Applications


The loxapine metabolic pathway yields multiple structurally similar compounds, including 7-hydroxyloxapine, amoxapine, and 8-hydroxyamoxapine, each with distinct pharmacological and analytical properties [1]. Generic substitution of 8-hydroxyloxapine with any of these analogs is scientifically invalid due to fundamental differences in receptor binding activity, metabolic origin, and in vivo concentrations. 8-Hydroxyloxapine is uniquely inactive at dopamine D2 receptors, whereas 7-hydroxyloxapine is 4-5 times more potent than loxapine itself [2]. Furthermore, the two hydroxylated metabolites are produced by different CYP enzymes (CYP1A2 for 8-hydroxyloxapine vs. CYP2D6 for 7-hydroxyloxapine), meaning they serve as distinct biomarkers for different metabolic pathways [1]. For analytical method development, 8-hydroxyloxapine is specifically employed as an internal standard for trazodone quantification—a role that cannot be fulfilled by other loxapine metabolites due to differences in chromatographic behavior and extraction recovery [3]. These irreconcilable differences are quantified in the evidence below.

Quantitative Differentiation of 8-Hydroxyloxapine (CAS 61443-77-4) from Closest Analogs: Head-to-Head Comparative Evidence


CYP1A2-Specific Metabolic Origin: A Distinct Biomarker Differentiating 8-Hydroxyloxapine from 7-Hydroxyloxapine

In vitro studies using cDNA-expressed human cytochrome P450 enzymes, correlation analysis with 12 phenotyped human liver microsomal samples, and selective CYP inhibitors demonstrated that the formation of 8-hydroxyloxapine from loxapine is mediated exclusively by CYP1A2, whereas the formation of 7-hydroxyloxapine is mediated by CYP2D6 [1]. This metabolic divergence provides a clear, enzyme-specific differentiation that cannot be achieved with the 7-hydroxy isomer.

Pharmacogenomics Drug Metabolism CYP450 Phenotyping

Complete Lack of Dopamine D2 Receptor Affinity: 8-Hydroxyloxapine vs. 7-Hydroxyloxapine and Loxapine

In a direct comparative study using [3H]-spiroperidol binding to rat striatal membranes, 8-hydroxyloxapine was found to be 'essentially inactive' at displacing the radioligand, whereas loxapine and 7-hydroxyloxapine displayed strong affinities [1]. A separate study ranked inhibitory potency on [3H]-spiperone binding as: loxapine > amoxapine > 8-hydroxyamoxapine > 8-hydroxyloxapine, confirming 8-hydroxyloxapine's lowest activity among the class [2].

Receptor Pharmacology Antipsychotic Mechanisms Dopamine Receptor Binding

Plasma Concentration Superiority: 8-Hydroxyloxapine Exceeds Parent Loxapine Concentration In Vivo

In a randomized crossover bioequivalence study monitoring loxapine and its metabolites for up to 96 hours post-dose, 8-hydroxyloxapine was present in plasma at higher concentrations than the parent drug [1]. Conversely, 7-hydroxyloxapine concentrations were relatively low despite being 4-5 times more pharmacologically active than loxapine [1]. This concentration differential is further evidenced by the normal 8-hydroxyloxapine/loxapine ratio being >2 for a 100 mg dose [2].

Pharmacokinetics Bioequivalence Therapeutic Drug Monitoring

Analytical Utility: 8-Hydroxyloxapine as a Validated Internal Standard for Trazodone Quantification

A validated gas chromatography method for the determination of the antidepressant trazodone employs 8-hydroxyloxapine as the internal standard [1]. This application is specific to 8-hydroxyloxapine and not interchangeable with other loxapine metabolites due to its distinct chromatographic properties and extraction behavior on reversed-phase C18 solid-phase extraction columns [1].

Analytical Chemistry Method Validation GC-MS

Metabolic Ratio as a Clinical Biomarker: 8-Hydroxyloxapine/Loxapine Ratio Distinguishes Normal from Impaired CYP1A2 Function

A clinical case study of loxapine-induced malignant syndrome demonstrated that a low 8-hydroxyloxapine/loxapine ratio (range: 0.32-0.66) indicates impaired CYP1A2-mediated metabolism, whereas the normal ratio for a 100 mg dose is >2 [1]. This ratio serves as a quantitative biomarker for CYP1A2 activity and can identify poor metabolizer status or drug-drug interactions affecting this pathway.

Clinical Toxicology Pharmacogenetics Therapeutic Drug Monitoring

8-Hydroxyloxapine (CAS 61443-77-4): Evidence-Based Application Scenarios in Research and Industry


Pharmacogenomic Studies of CYP1A2 Activity and Drug-Drug Interactions

8-Hydroxyloxapine is the definitive biomarker for assessing CYP1A2-mediated metabolism of loxapine. Researchers investigating the impact of CYP1A2 genetic polymorphisms or the inhibitory effects of co-administered drugs (e.g., fluvoxamine, valproate) on loxapine disposition must quantify 8-hydroxyloxapine to accurately interpret metabolic capacity. As demonstrated by the >2 normal ratio vs. 0.32-0.66 ratio in impaired metabolism, this metabolite provides a quantitative readout of CYP1A2 function [1].

Analytical Method Development and Validation for Antipsychotic Drug Monitoring

8-Hydroxyloxapine is an essential reference standard for the development and validation of LC-MS/MS and GC methods for the simultaneous quantification of loxapine and its metabolites in biological matrices. Validated methods achieving LLOQs of 2 ng/mL in plasma and 5 ng/g in brain tissue have been established and are applicable to both preclinical and clinical investigations [1]. Laboratories conducting therapeutic drug monitoring or pharmacokinetic studies of loxapine require authentic 8-hydroxyloxapine for calibration and quality control.

Negative Control for Dopamine D2 and Serotonin 5-HT2 Receptor Binding Assays

Given its established lack of affinity for dopamine D2 receptors ([3H]-spiroperidol binding) and relatively low affinity for 5-HT receptors compared to loxapine, 8-hydroxyloxapine serves as an ideal negative control in receptor pharmacology studies [1]. This application is particularly valuable when characterizing novel antipsychotic candidates or investigating structure-activity relationships within the dibenzoxazepine class.

Internal Standard for Trazodone Quantification by Gas Chromatography

A validated gas chromatography method for the determination of the antidepressant trazodone specifically employs 8-hydroxyloxapine as the internal standard, achieving 96% recovery and 5.6% CV precision [1]. Forensic and clinical toxicology laboratories performing trazodone analysis according to this published method must procure 8-hydroxyloxapine to maintain method fidelity and avoid costly revalidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxyloxapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.